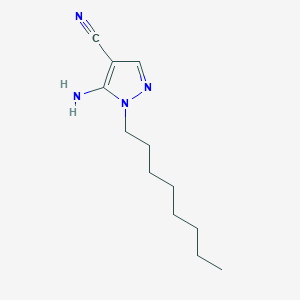![molecular formula C18H12ClIN2O B14229386 N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide CAS No. 824952-95-6](/img/structure/B14229386.png)
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridinyl group and an iodophenyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide typically involves a multi-step organic synthesis process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
824952-95-6 |
|---|---|
Molekularformel |
C18H12ClIN2O |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H12ClIN2O/c19-17-10-9-12(11-21-17)13-5-2-4-8-16(13)22-18(23)14-6-1-3-7-15(14)20/h1-11H,(H,22,23) |
InChI-Schlüssel |
DKNLOGDCTDJVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
phosphinate](/img/structure/B14229318.png)


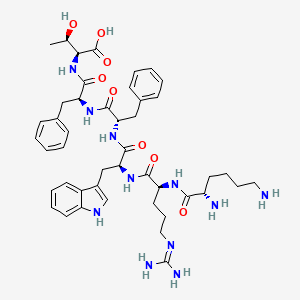
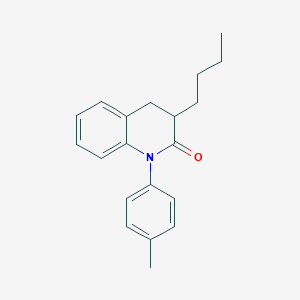
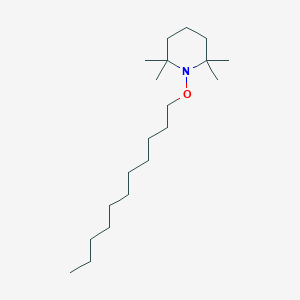
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
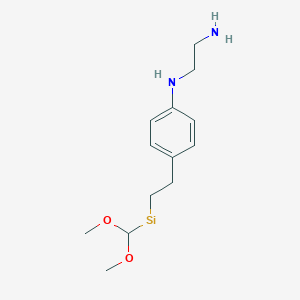
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
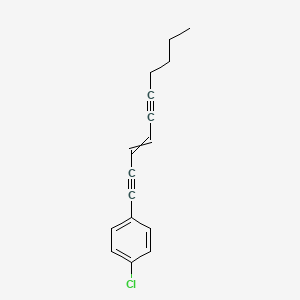
![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)
